N-butyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine is a complex organic compound that features a tetrazole ring, a phenyl group, and a butylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach involving the reaction of an azide with an alkyne.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Butylamine Moiety: The butylamine moiety is attached via a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-butyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates.
Materials Science: The compound is used in the development of novel materials with unique properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-butyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butylphenyl)-2-((1-phenyl-1H-tetraazol-5-yl)thio)acetamide
- 1-butyl-1H-tetrazol-5-amine
Uniqueness
N-butyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring and the phenyl group allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H21N5O |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[[4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]butan-1-amine |
InChI |
InChI=1S/C18H21N5O/c1-2-3-13-19-14-15-9-11-17(12-10-15)24-18-20-21-22-23(18)16-7-5-4-6-8-16/h4-12,19H,2-3,13-14H2,1H3 |
InChI Key |
QYJPPSQLTAGLLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)OC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.